molecular formula C7H10N4O3 B14709671 N,5-Dimethyl-2-nitroimidazole-1-acetamide CAS No. 23571-57-5

N,5-Dimethyl-2-nitroimidazole-1-acetamide

Cat. No.: B14709671
CAS No.: 23571-57-5
M. Wt: 198.18 g/mol
InChI Key: IKJPTXAYTDPHML-UHFFFAOYSA-N
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Description

N,5-Dimethyl-2-nitroimidazole-1-acetamide is a compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-Dimethyl-2-nitroimidazole-1-acetamide typically involves the nitration of imidazole derivatives. One common method includes the reaction of 1,2-dimethylimidazole with nitric acid and sulfuric acid to introduce the nitro group at the 2-position . The resulting nitroimidazole is then subjected to acetylation to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,5-Dimethyl-2-nitroimidazole-1-acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include aminoimidazole derivatives, various substituted imidazoles, and other functionalized compounds.

Scientific Research Applications

N,5-Dimethyl-2-nitroimidazole-1-acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,5-Dimethyl-2-nitroimidazole-1-acetamide involves the interaction of the nitro group with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can damage DNA and other cellular components, leading to cell death . This mechanism is similar to that of other nitroimidazole compounds, which are known for their antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A well-known nitroimidazole used as an antimicrobial agent.

    Tinidazole: Another nitroimidazole with similar applications.

    Ornidazole: Used for its antimicrobial properties.

Uniqueness

N,5-Dimethyl-2-nitroimidazole-1-acetamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both methyl and nitro groups on the imidazole ring can enhance its potential as a versatile intermediate for the synthesis of various functionalized compounds .

Properties

CAS No.

23571-57-5

Molecular Formula

C7H10N4O3

Molecular Weight

198.18 g/mol

IUPAC Name

N-methyl-2-(5-methyl-2-nitroimidazol-1-yl)acetamide

InChI

InChI=1S/C7H10N4O3/c1-5-3-9-7(11(13)14)10(5)4-6(12)8-2/h3H,4H2,1-2H3,(H,8,12)

InChI Key

IKJPTXAYTDPHML-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1CC(=O)NC)[N+](=O)[O-]

Origin of Product

United States

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